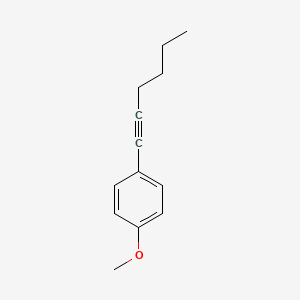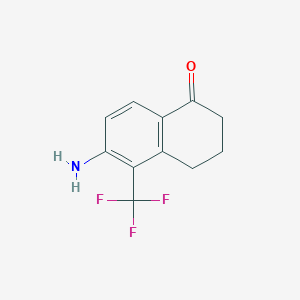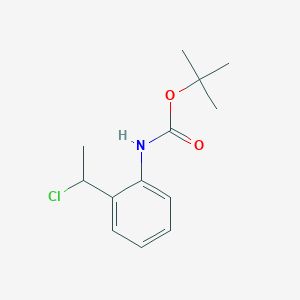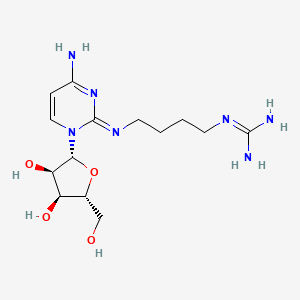
1-(p-Tolyl)octyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)octyn-3-ol is an organic compound with the molecular formula C15H20O It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to an octyn-3-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)octyn-3-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylacetylene with an appropriate alkyne in the presence of a catalyst. For instance, the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be employed to form the desired product. The reaction typically requires a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Tolyl)octyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst in an inert atmosphere.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(p-Tolyl)octyn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(p-Tolyl)octyn-3-ol depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxyl group and the alkyne moiety allows it to participate in hydrogen bonding and π-π interactions, respectively, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Octyn-3-ol: Similar structure but lacks the tolyl group, leading to different reactivity and applications.
1-Octyne: Lacks the hydroxyl group, resulting in different chemical properties and uses.
p-Tolylacetylene:
Uniqueness: 1-(p-Tolyl)octyn-3-ol is unique due to the combination of the tolyl group and the octyn-3-ol chain, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(4-methylphenyl)oct-1-yn-3-ol |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-15(16)12-11-14-9-7-13(2)8-10-14/h7-10,15-16H,3-6H2,1-2H3 |
Clé InChI |
ZKNBJDSDBFWACZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#CC1=CC=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)



![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)


![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)
![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)
